molecular formula C7H13NO3 B13339860 3-Formamido-4-methylpentanoic acid

3-Formamido-4-methylpentanoic acid

Cat. No.: B13339860
M. Wt: 159.18 g/mol
InChI Key: FGHDKKGSFZILPH-UHFFFAOYSA-N
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Description

3-Formamido-4-methylpentanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of pentanoic acid, characterized by the presence of a formamido group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formamido-4-methylpentanoic acid typically involves the formylation of 4-methylpentanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to drive the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Formamido-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Formamido-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Formamido-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formamido-4-methylpentanoic acid is unique due to the presence of both a formamido group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-formamido-4-methylpentanoic acid

InChI

InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

FGHDKKGSFZILPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)O)NC=O

Origin of Product

United States

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